molecular formula C9H6N4S B2728537 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole CAS No. 2320467-12-5

1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole

Cat. No.: B2728537
CAS No.: 2320467-12-5
M. Wt: 202.24
InChI Key: CQHSFXPSSSLZBZ-UHFFFAOYSA-N
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Description

1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole is a heterocyclic compound that combines the structural features of thiazole, pyridine, and imidazole rings. This unique combination of rings imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridin-2-amine with thioamide derivatives under oxidative conditions. For example, the acylation of pyridin-2-amine with a suitable acyl chloride, followed by treatment with phosphorus pentasulfide, yields the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the thiazolo[4,5-c]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or imidazole derivatives.

    Substitution: Formation of substituted thiazolo[4,5-c]pyridine derivatives.

Scientific Research Applications

1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole can be compared with other similar compounds such as:

    Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings but differ in the position of the nitrogen atoms.

    Thiazolopyrimidines: These compounds have a pyrimidine ring instead of an imidazole ring, leading to different chemical and biological properties.

    Imidazothiazoles: These compounds combine imidazole and thiazole rings but lack the pyridine ring.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

2-imidazol-1-yl-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-10-5-7-8(1)14-9(12-7)13-4-3-11-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHSFXPSSSLZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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